N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via a carboxamide bridge, with a nitrofuran moiety at the 5-position. The benzothiazole and nitrofuran groups are pharmacologically significant: benzothiazoles are known for antimicrobial and antitumor activities , while nitrofurans exhibit broad-spectrum antibacterial properties due to their redox-active nitro group .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O4S2/c20-13(10-5-6-12(23-10)19(21)22)18-15-17-9(7-24-15)14-16-8-3-1-2-4-11(8)25-14/h1-7H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNYCRLDBPNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Benzothiazole and Thiazole Rings: The benzothiazole and thiazole rings are synthesized separately using cyclization reactions involving appropriate precursors.
Coupling Reaction: The benzothiazole and thiazole rings are then coupled using a suitable linker, such as a carboxamide group, under conditions that promote amide bond formation.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole or thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has shown promising antibacterial and antifungal properties. Studies indicate that compounds within this class can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial drug development . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The ability to target multiple pathways involved in cancer progression makes it a valuable subject for further investigation in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been studied extensively. It is thought to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions. Key methods include:
- Condensation Reactions : Involving the reaction of 2-amino benzothiazoles with nitrofurans.
- Substitution Reactions : Utilizing various reagents to introduce functional groups at specific sites on the molecule.
These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological testing .
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its potential use in developing new polymers and coatings. The unique properties imparted by the benzothiazole and thiazole rings can enhance the mechanical and thermal stability of materials .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
- Cytotoxicity Assays : In vitro assays showed that the compound could induce apoptosis in cancer cells at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes, leading to disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
Antimicrobial Activity and Mechanism
- Target Compound vs. Nitrothiophene Analogs : The substitution of nitrofuran (in the target compound) for nitrothiophene (as in ) alters electronic properties and bioavailability. Nitrofurans are more electronegative, enhancing redox cycling and DNA damage in anaerobic bacteria .
- Benzothiazole Substituent Effects : Patel et al. demonstrated that electron-withdrawing groups (e.g., 6-nitro on benzothiazole) enhance antitubercular activity by improving target binding (e.g., InhA enzyme in M. tuberculosis) . The target compound’s unsubstituted benzothiazole may prioritize Gram-positive activity, while dichloro-substituted analogs () could improve lipophilicity and membrane penetration.
Molecular Interactions
- Hydrogen Bonding : Similar to nitazoxanide analogs (), the target compound’s amide group may form N–H···N hydrogen bonds, stabilizing interactions with bacterial enzymes like PFOR.
- Nitro Group Positioning : The 5-nitro group on furan aligns with nitrofurantoin’s pharmacophore, which disrupts bacterial DNA synthesis .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered significant attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound features a combination of benzothiazole and thiazole moieties, which are known for their pharmacological significance. The compound's structure is defined as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H8N4O3S2 |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 896362-83-7 |
Antimicrobial Activity
Benzothiazole derivatives have been shown to exhibit potent antimicrobial properties. Specifically, this compound acts by inhibiting folic acid synthesis in microorganisms, which is crucial for their growth and replication. This mechanism suggests its potential use against various bacterial strains.
Anticancer Activity
Research indicates that compounds containing benzothiazole and thiazole structures can inhibit cancer cell proliferation. The proposed mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the NF-kB pathway and the inhibition of specific enzymes involved in cell cycle regulation .
Case Studies
In a study evaluating various benzothiazole derivatives for their anticancer properties, compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives were noted to induce significant cell death at low micromolar concentrations .
Research Findings Summary
The following table summarizes key findings from research on related compounds:
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzothiazole-thiazole core via condensation of 2-aminobenzothiazole derivatives with α-haloketones or thioureas under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2: Coupling the nitrofuran carboxamide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
Key factors for yield optimization : - Strict control of moisture and oxygen-sensitive steps.
- Use of chromatographic purification (e.g., silica gel, ethyl acetate/hexane) to isolate intermediates.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent connectivity (e.g., benzothiazole protons at δ 7.8–8.2 ppm; nitrofuran carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 427.03).
- X-ray Crystallography : SHELX-based refinement (SHELXL) for resolving bond lengths/angles and validating stereochemistry .
Advanced Questions
Q. How can researchers resolve contradictions between crystallographic data and computational structural predictions?
- Refinement Protocols : Use SHELXL for least-squares refinement, focusing on thermal displacement parameters (ADPs) and hydrogen bonding networks.
- Validation Tools : Apply PLATON to check for missed symmetry or twinning. Cross-validate with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) .
Example Discrepancy : A 0.05 Å deviation in the nitrofuran ring planarity between X-ray and DFT models may arise from crystal packing forces.
Q. What methodological approaches address discrepancies between in vitro and in vivo bioactivity data?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance pathways.
- Target Engagement Studies : Use radiolabeled analogs (e.g., 18F/11C isotopes) for PET imaging to evaluate target binding specificity in animal models .
- Dose-Response Correlation : Compare IC50 values (in vitro) with ED50 (in vivo) using nonlinear regression models .
Q. How can synthetic byproducts or impurities be systematically characterized?
Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
